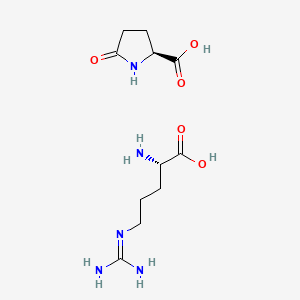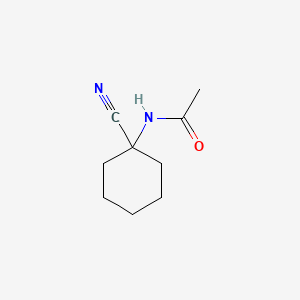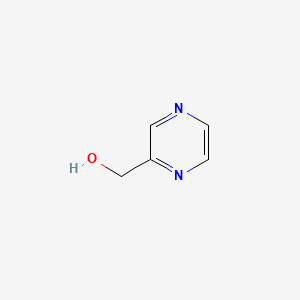
N-Butylpyridine-2-methylamine
描述
Synthesis Analysis
The synthesis of N-Butylpyridine-2-methylamine and related compounds involves multi-step chemical reactions that yield structurally complex pyridine derivatives. For instance, Padhi and Manivannan (2006) described a synthesis process where N-(2-Pyridylmethyl)pyridine-2-methylketimine, a related compound, is synthesized from equimolar quantities of (2-pyridyl)methylamine and 2-acetylpyridine. This synthesis showcases the C-C bond-forming reactions mediated by copper ions, highlighting the intricate chemistry involved in producing pyridine derivatives (Padhi & Manivannan, 2006).
Molecular Structure Analysis
The molecular structure of N-Butylpyridine-2-methylamine and its analogs is characterized by the presence of pyridine rings substituted with various groups that influence their chemical behavior. The structural analysis often involves X-ray crystallography or NMR spectroscopy to determine the arrangement of atoms within the molecule. For example, the molecular structure of related compounds reveals how substitutions on the pyridine ring affect the overall geometry and electronic configuration of the molecule, impacting its reactivity and interaction with other chemical species.
Chemical Reactions and Properties
Pyridine derivatives, including N-Butylpyridine-2-methylamine, participate in a variety of chemical reactions, serving as ligands, nucleophiles, or electrophiles depending on their substitution pattern and reaction conditions. The chemical reactivity of these compounds is significantly influenced by the nitrogen atom in the pyridine ring, which can coordinate to metals, participate in bond formation, or act as a base. Research by Balaban et al. (2004) demonstrates the synthesis of a weak nucleophilic base from a pyridine derivative, illustrating the nuanced chemical properties these molecules possess (Balaban et al., 2004).
科学研究应用
Coordination Chemistry and Photophysical Properties : N4Py, a compound related to N-Butylpyridine-2-methylamine, has been used as a bridging ligand in coordination chemistry. It can coordinate to two Pt(II) ions, forming an unexpected diplatinum(II) complex. This complex exhibits unique photophysical properties and potential anticancer properties (Lo et al., 2015).
Synthesis of Complex Compounds : Research has demonstrated the use of derivatives of N-Butylpyridine-2-methylamine in the synthesis of terminal hydrazido(2-) complexes of titanium. These compounds, synthesized through a base-mediated process, display unusual ligand-to-ligand charge transfer characteristics and distinctive blue or green colors (Patel et al., 2007).
Nucleophilic Base Synthesis : Analogous compounds to N-Butylpyridine-2-methylamine have been synthesized and identified as weak nucleophilic bases. Such compounds can replace nonnucleophilic bases in organic syntheses, expanding the toolkit for chemical reactions and syntheses (Balaban et al., 2004).
Protein Interaction Studies : The interactions of compounds related to N-Butylpyridine-2-methylamine with proteins have been studied, providing insights into the mechanisms of their interactions and potential applications in medicinal chemistry (Swenson & Howard, 1979).
Electrocatalysis : Nitrogen-doped carbon derived from ionic liquids containing N-Butyl-3-methylpyridinium shows promise as a metal-free catalyst for the electrochemical synthesis of hydrogen peroxide. This application is relevant for developing sustainable and cost-effective methods for hydrogen peroxide production (Fellinger et al., 2012).
Thermochemical Studies : Thermochemical studies of amines, including compounds similar to N-Butylpyridine-2-methylamine, have been conducted to understand their enthalpies of formation and vaporization, providing valuable data for various applications in chemistry and materials science (Verevkin, 1997).
属性
IUPAC Name |
N-(pyridin-2-ylmethyl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-2-3-7-11-9-10-6-4-5-8-12-10/h4-6,8,11H,2-3,7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHVRGYQUTZXNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60206788 | |
| Record name | N-Butylpyridine-2-methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60206788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Butylpyridine-2-methylamine | |
CAS RN |
58061-48-6 | |
| Record name | N-Butyl-2-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58061-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Butylpyridine-2-methylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058061486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Butylpyridine-2-methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60206788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-butylpyridine-2-methylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.516 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[N-[N-(2-Aminobenzoyl)glycyl]-4-nitro-L-phenylalanyl]-L-proline](/img/structure/B1266303.png)






![8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1266314.png)





